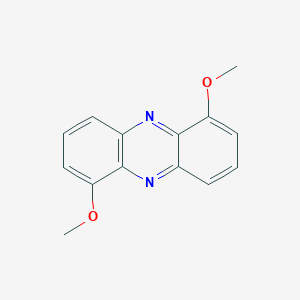

1,6-Dimethoxyphenazine

Overview

Description

1,6-Dimethoxyphenazine is a metabolite of Streptomyces luteoreticuli . It is a member of the class of phenazines that is phenazine substituted by methoxy groups at positions 1 and 6 . It is a weakly active antibacterial metabolite with activity against mycobacteria .

Synthesis Analysis

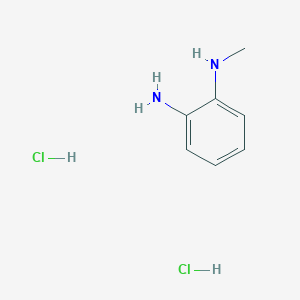

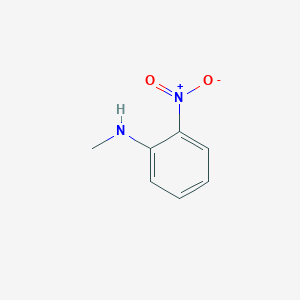

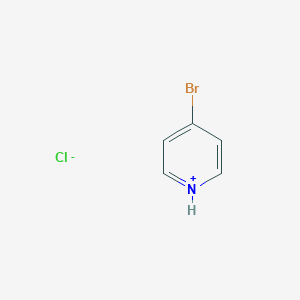

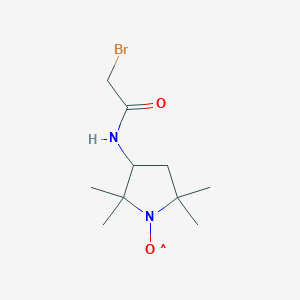

The synthesis of 1,6-Dimethoxyphenazine was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine at a 79% yield on a one-gram scale .

Molecular Structure Analysis

The molecular weight of 1,6-Dimethoxyphenazine is 240.26. The molecular formula is C14H12N2O2 . The SMILES representation is COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC .

Physical And Chemical Properties Analysis

1,6-Dimethoxyphenazine is a solid substance . It is soluble in DMF, DMSO, Ethanol, and Methanol, but has poor solubility in water .

Scientific Research Applications

Cocultivation of Streptomyces Species

Cocultivation of combinations of Streptomyces species isolated from the same soil was explored to isolate novel secondary metabolites . In one study, 1,6-dimethoxyphenazine was isolated from the individual culture of Streptomyces luteireticuli NIIST-D31 . The production of new streptophenazines by cocultivation combinations with NIIST-D31 suggests that NIIST-D47 and NIIST-D63 may function as inducers in activating cryptic secondary metabolite-biosynthetic gene clusters .

Synthesis of Iodinin

1,6-Dimethoxyphenazine is used in the synthesis of iodinin . The synthesis was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine at a 79% yield on a one-gram scale .

Future Directions

Phenazine compounds, including 1,6-Dimethoxyphenazine, demonstrate biological activities relevant to the treatment of disease . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . These incredible heterocycles offer promise in medicine .

properties

IUPAC Name |

1,6-dimethoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNYAHCOEPIPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347071 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13398-79-3 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

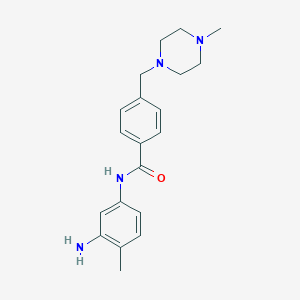

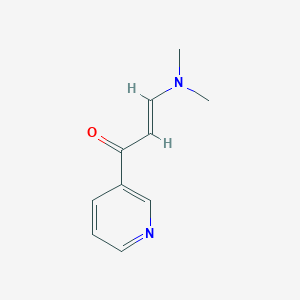

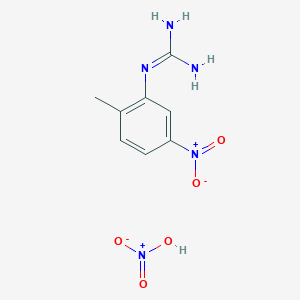

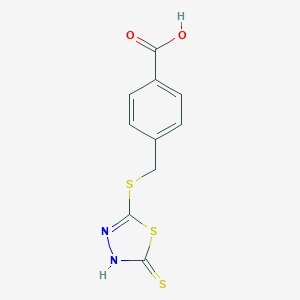

Feasible Synthetic Routes

Q & A

Q1: What are the potential antibacterial activities of phenazine derivatives?

A1: Research suggests that phenazine derivatives, particularly those isolated from Streptomyces species, exhibit promising antibacterial activity. For instance, a study [] investigated the in vitro antibacterial effects of ciprofloxacin in combination with compounds isolated from Streptomyces luteireticuli NIIST-D75. While the specific compounds were not named, this highlights the potential of exploring phenazine derivatives for their antibacterial properties.

Q2: How does the structure of phenazine compounds relate to their biological activity?

A2: While the provided research doesn't delve into specific structure-activity relationships for 1,6-Dimethoxyphenazine, it's important to note that the biological activity of phenazine derivatives can be significantly influenced by structural modifications. [] For example, the presence and position of substituents on the phenazine core can impact their interaction with biological targets, influencing their potency and selectivity.

Q3: Can you provide an example of a novel phenazine derivative isolated from Streptomyces species?

A3: Yes, research has identified a novel aureothin diepoxide derivative isolated from the Streptomyces sp. NIIST-D31 strain. [] This finding underscores the rich chemical diversity within Streptomyces species and their potential as sources of novel bioactive phenazine compounds.

Q4: What are the challenges in studying the biological activity of specific phenazine derivatives?

A4: One challenge lies in the isolation and purification of individual compounds from complex mixtures produced by Streptomyces species. [] Additionally, comprehensive studies investigating the mechanism of action, target specificity, and potential applications of each derivative require extensive research efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.